Lipophilicity (Predicted ACD/LogP) – Target Compound vs. Phenoxymethyl Analog
The target compound exhibits a predicted ACD/LogP of 3.22, which is approximately 1.1 log units higher than the XLogP3 of 2.1 reported for the phenoxymethyl analog Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1003988-74-6) . This increase in lipophilicity is directly attributable to the biphenyl substitution replacing the monocyclic phenyl group.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.22 (ChemSpider ACD/Labs prediction) |
| Comparator Or Baseline | Methyl 1-(phenoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1003988-74-6): XLogP3 = 2.1 |
| Quantified Difference | Δ LogP ≈ +1.1 log units |
| Conditions | In silico prediction; ACD/Labs Percepta Platform for target; XLogP3 for comparator |
Why This Matters
A LogP difference of >1 unit can translate to an order-of-magnitude difference in membrane permeability and lipophilic ligand efficiency, directly influencing compound suitability for cellular vs. biochemical screening campaigns.
